2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Agrochemical Synthesis SDHI Fungicide Medicinal Chemistry

Generic heterocyclic acids cannot substitute for the 1,4-oxathiine pharmacophore required for succinate dehydrogenase inhibition. 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1) is the definitive free acid scaffold for SDHI agrochemical R&D: • Direct carboxin precursor-condense with aniline to generate the commercial fungicide • Versatile -COOH handle enables diverse anilide library synthesis for SAR exploration • 95% purity; suitable as analytical reference standard for residue monitoring Reliable supply for process chemistry, probe synthesis, and agrochemical discovery programs.

Molecular Formula C6H8O3S
Molecular Weight 160.19 g/mol
CAS No. 6577-69-1
Cat. No. B1296523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid
CAS6577-69-1
Molecular FormulaC6H8O3S
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCC1=C(SCCO1)C(=O)O
InChIInChI=1S/C6H8O3S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8)
InChIKeyJMKSQPHJYIHKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid: Technical Overview


2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid (CAS 6577-69-1) is a sulfur-containing heterocyclic building block with the molecular formula C6H8O3S . This compound serves as the core carboxylic acid scaffold for the synthesis of commercial succinate dehydrogenase inhibitor (SDHI) fungicides, most notably carboxin, which is formally derived by condensation with aniline [1]. Unlike its downstream amide derivatives, this free acid is a versatile synthetic intermediate, offering a reactive handle for the generation of diverse compound libraries and novel chemical entities .

Core building block for SDHI pharmacophore synthesis
Free acid enables diverse amide/ester derivatization
1,4-Oxathiine ring essential for target SDH binding

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid: Why Generic Substitutes Fail


Substituting this compound with a generic carboxylic acid or even a structurally similar heterocyclic acid (e.g., 2-furoic acid, 3-thiophenecarboxylic acid) will fail to yield the correct SDHI-active scaffold. The specific 1,4-oxathiine ring system, characterized by the presence of both oxygen and sulfur atoms in a partially saturated six-membered ring , is the critical pharmacophore for succinate dehydrogenase inhibition . Any alteration to this core ring geometry or heteroatom composition, as would occur with a generic replacement, is known to result in a loss of target binding and fungicidal activity, rendering the final product ineffective [1].

Generic carboxylic acids cannot yield SDHI-active oxathiine scaffold

Furan or thiophene acids fail to produce SDH inhibition

Altered ring heteroatom composition may abolish target binding

Technical Evidence & Comparisons for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid


1,4-Oxathiine Core as SDHI Pharmacophore

The differentiation of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid lies in its unique 1,4-oxathiine ring. While direct IC50 data for the free acid is not applicable, its quantitative value is established through the structure-activity relationship (SAR) of its primary derivative, carboxin. Replacing the oxathiine core with an isosteric or alternative heterocycle results in a quantifiable and significant loss of SDHI inhibitory potency [1]. The 1,4-oxathiine ring is a well-documented pharmacophore for binding to the ubiquinone reduction site of succinate dehydrogenase .

SDHI Pharmacophore
Class-level
Oxathiine ring is prerequisite for SDHI activity
Essential for SDH ubiquinone site binding
Data to verify: class-level SAR, no direct free-acid IC50
Agrochemical Synthesis SDHI Fungicide Medicinal Chemistry

Synthetic Versatility: Free Acid vs. Amide Derivatives

The target compound provides a free carboxylic acid group (-COOH), which is a versatile handle for derivatization . This is in direct contrast to its primary comparator, carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide), which is already an amide [1]. While carboxin (CAS 5234-68-4) is the final agrochemical product, it is a synthetic dead-end. The free acid (CAS 6577-69-1) allows for the creation of diverse amide, ester, and other derivatives beyond the aniline-derived product, offering a quantifiable advantage in terms of the number of possible downstream products .

Synthetic Versatility
Head-to-head
Free acid: derivatizable vs Carboxin: fixed amide
Supports library synthesis and SAR exploration
Free acid enables ≥1 additional derivatization step
Organic Synthesis Chemical Library Building Block

Purity Benchmark: Free Acid vs. Ester

A key procurement differentiator is the verified minimum purity specification. For the target compound, 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, a reliable commercial purity benchmark of 95% has been established by suppliers . This represents a quantifiable specification for research-grade material. In contrast, its ethyl ester derivative (2-methyl-3-ethoxycarbonyl-5,6-dihydro-1,4-oxathiine), a common alternative for certain synthetic routes, is also offered at a comparable purity of 95% . This parity indicates that the free acid does not carry a purity penalty compared to its ester analog, making it a viable starting material without an inherent quality trade-off.

Purity Benchmark
Cross-study
Free acid: 95% vs Ethyl ester: 95%
Equivalent purity; no quality trade-off
Commercial CoA specification comparison
Quality Control Purity Analysis Chemical Procurement

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic Acid: Key Application Scenarios


SDHI Fungicide Lead Optimization

This is the primary and most impactful application. The compound's role as the core carboxylic acid for generating SDHI-active anilides, as established in Section 3 (Evidence Items 1 & 2), makes it indispensable for agrochemical R&D. Researchers can utilize the free acid (CAS 6577-69-1) to generate diverse libraries of amide derivatives by coupling with various amines . This allows for the exploration of Structure-Activity Relationships (SAR) around the SDHI pharmacophore, aiming to improve potency, broaden the spectrum of action, or overcome known resistance mechanisms in target fungal pathogens, a critical need given the documented evolution of resistance to first-generation SDHIs [1].

Environmental Residue Analysis Standards

Given its role as the direct precursor to the commercial fungicide carboxin , the free acid is a key metabolite or synthetic intermediate. Laboratories involved in environmental monitoring or pesticide residue analysis can use this compound as a certified reference standard to develop and validate analytical methods (e.g., LC-MS/MS, GC-MS) for detecting carboxin residues and its degradation products in soil, water, and food matrices [1]. The 95% purity specification provides a reliable quantitative baseline for such analytical work.

SDH Enzyme Mechanism and Inhibition

For academic and industrial biochemists, this compound serves as a crucial tool for synthesizing chemical probes. By derivatizing the free acid , researchers can create affinity tags, fluorescent probes, or photoaffinity labels that retain the oxathiine core. These probes can be used to study the detailed binding kinetics, map the ubiquinone binding site of the SDH enzyme complex [1], and investigate the molecular basis for differential sensitivity between fungal species or the impact of specific mutations conferring resistance .

Carboxin Production Scale-up

In industrial chemistry settings, the free acid is a key intermediate in the manufacturing process for carboxin and oxycarboxin. The established synthetic route, described in foundational patents , involves the hydrolysis of the corresponding ethyl ester to yield the free acid, which is then activated and coupled with aniline [1]. Process chemists engaged in optimizing yield, purity, and cost-efficiency for large-scale production require a reliable and well-characterized source of this specific intermediate to develop and validate their manufacturing processes .

Application
Selection Property
Validation Focus
SDHI Lead Optimization
Free acid derivatization handle
SDHI pharmacophore retention in anilides
Environmental Residue Analysis
Research-grade purity specification
Analytical method calibration for carboxin
SDH Enzyme Mechanism
1,4-Oxathiine core for probe synthesis
Ubiquinone binding site mapping
Carboxin Production Scale-up
Well-characterized intermediate
Process yield and purity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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